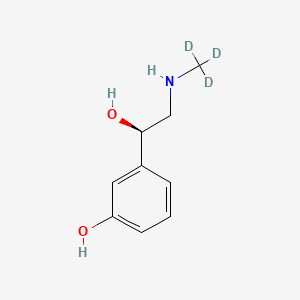

(R)-Phenylephrine-d3

Description

Fundamental Principles and Research Utility of Stable Isotope Incorporation

Isotopic labeling is a technique where atoms within a molecule are replaced by their isotopes. musechem.com While this can involve radioactive isotopes, the use of stable, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become fundamental in modern pharmaceutical research. metsol.comsymeres.com These stable isotopes are chemically identical to their more common counterparts but possess extra neutrons, making them heavier. metsol.com

This subtle increase in mass does not typically alter a molecule's biological activity but makes it distinguishable by mass-sensitive analytical instruments, most notably mass spectrometers. acanthusresearch.com This principle is the cornerstone of their utility. In drug development, stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards in quantitative bioanalysis. acanthusresearch.comwuxiapptec.com When a known quantity of a SIL compound is added to a biological sample (like blood or plasma), it experiences the same processing and potential for loss as the non-labeled drug being measured. wuxiapptec.com By comparing the ratio of the SIL compound to the unlabeled analyte, researchers can achieve highly accurate and reproducible quantification, correcting for variations in sample preparation and analytical detection. acanthusresearch.comnih.gov

Furthermore, the incorporation of deuterium can be used to study metabolic pathways. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve breaking this bond, a phenomenon known as the "kinetic isotope effect." symeres.com This allows researchers to probe specific metabolic sites and gain insights into a drug's biotransformation. symeres.comglpbio.com

Overview of (R)-Phenylephrine as a Model Adrenergic Ligand in Research

(R)-Phenylephrine is a synthetic amine that acts as a selective agonist for the α1-adrenergic receptor. medchemexpress.comrndsystems.com Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines like adrenaline and noradrenaline, playing a critical role in the central nervous system and the regulation of cardiovascular functions like blood pressure. medchemexpress.combiosynth.com

In a research context, (R)-Phenylephrine is a valuable tool used to investigate the function and signaling pathways of the α1-adrenoceptor. medchemexpress.comacs.org It has been used in laboratory settings to study a range of biological processes, including the mechanisms of smooth muscle contraction, cardiac fibroblast proliferation, and the activation of intracellular signaling cascades like the mitogen-activated protein kinases (MAPKs). medchemexpress.com Its selectivity for the α1-adrenergic receptor subtypes (with pKi values of 5.86 for α1D, 4.87 for α1B, and 4.70 for α1A) allows scientists to dissect the specific roles these receptors play in cellular and physiological responses. medchemexpress.comrndsystems.commedchemexpress.com

Rationale for Deuterium Labeling ((R)-Phenylephrine-d3) in Advanced Research Methodologies

The creation of this compound, the deuterium-labeled analogue of (R)-Phenylephrine, is driven by the need for analytical precision in research. veeprho.com The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms, typically on the methyl group attached to the nitrogen atom ((αR)-3-Hydroxy-α-[(methyl-d3)aminomethyl]benzenemethanol). guidechem.comnih.gov

The primary and most crucial application of this compound is its use as an internal standard for the quantification of (R)-Phenylephrine in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.commdpi.com Because this compound is chemically and physically almost identical to its non-labeled counterpart, it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer. wuxiapptec.com However, its increased mass (a shift of +3 Daltons) allows the detector to easily differentiate it from the target analyte. acanthusresearch.com This strategy significantly improves the accuracy, precision, and reproducibility of pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of the drug. nih.gov

By providing a reliable method for precise quantification, this compound supports rigorous analytical method development and validation for research applications. clearsynth.com Its use ensures that data from studies investigating the effects or concentration of phenylephrine (B352888) are robust and less susceptible to variations caused by the complex nature of biological samples, often referred to as "matrix effects." nih.gov

Data Tables

Table 1: Comparison of Chemical Properties

| Property | (R)-Phenylephrine | This compound | This compound Hydrochloride |

| Molecular Formula | C₉H₁₃NO₂ nih.gov | C₉H₁₀D₃NO₂ nih.gov | C₉H₁₁D₃ClNO₂ glpbio.com |

| Molecular Weight | 167.21 g/mol drugbank.com | 170.22 g/mol nih.gov | 206.68 g/mol glpbio.com |

| Monoisotopic Mass | 167.094628665 Da drugbank.com | 170.113458895 Da nih.gov | 206.0901366 Da nih.gov |

| IUPAC Name | 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol nih.gov | 3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol nih.gov | 3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

170.22 g/mol |

IUPAC Name |

3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol |

InChI |

InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1/i1D3 |

InChI Key |

SONNWYBIRXJNDC-XYFUXNRQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC[C@@H](C1=CC(=CC=C1)O)O |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O |

Origin of Product |

United States |

Synthetic Pathways and Deuterium Incorporation Strategies

Enantioselective Synthesis of (R)-Phenylephrine Precursors

The biological activity of phenylephrine (B352888) resides almost exclusively in the (R)-enantiomer. acs.org Therefore, obtaining this specific stereoisomer in high purity is the primary goal of the initial synthetic steps. This is accomplished through two main approaches: resolving a racemic mixture or employing asymmetric catalysis to directly synthesize the desired enantiomer.

Chiral resolution is a classical method that involves the separation of a racemic mixture (containing both R and S enantiomers) into its individual components. wikipedia.org In the context of phenylephrine, a racemic mixture is first synthesized and then reacted with a chiral resolving agent. google.com This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization. wikipedia.org

Table 1: Chiral Resolving Agents for Phenylephrine

| Resolving Agent | Principle of Separation | Reference |

|---|---|---|

| L-Tartaric Acid | Forms diastereomeric salts with racemic phenylephrine, allowing for separation via fractional crystallization. | researchgate.net |

| (R)-Naproxen | Forms a salt with (R)-phenylephrine that can be selectively precipitated from a suitable solvent system (e.g., methanol), leaving the (S)-phenylephrine salt in solution. | google.com |

Asymmetric catalysis offers a more direct and often more efficient route to enantiomerically pure compounds by using a chiral catalyst to guide a reaction toward the desired stereoisomer. acs.org Several catalytic systems have been developed for the synthesis of (R)-Phenylephrine.

One prominent method is the asymmetric hydrogenation of a prochiral ketone precursor, such as an N-protected aminoketone, using a chiral metal complex. cmu.ac.thgoogle.com For instance, rhodium complexes with chiral phosphine (B1218219) ligands like (2R,4R)-MCCPM have been successfully used to catalyze the hydrogenation of N-benzyl-N-methyl-2-amino-m-benzyloxyacetophenone hydrochloride, yielding the (R)-phenylephrine backbone with high enantiomeric excess. researchgate.netgoogle.com Ruthenium-based catalysts have also been explored for the asymmetric hydrogenation of N-protected aminoketone precursors, achieving high enantioselectivity (>95% ee), although some systems preferentially produce the undesired (S)-enantiomer. researchgate.netcmu.ac.th

Other advanced methods include the Sharpless asymmetric dihydroxylation of a styrene (B11656) derivative, which introduces the chiral hydroxyl group in a highly controlled manner. cmu.ac.thresearchgate.net This is followed by further chemical transformations to complete the synthesis. researchgate.net Hydrolytic kinetic resolution (HKR) is another powerful technique. It employs a chiral catalyst, such as a Salen-Co(III) complex, to selectively hydrolyze one enantiomer of a racemic epoxide precursor, allowing the unreacted, enantiomerically enriched epoxide to be carried forward to synthesize (R)-Phenylephrine. acs.orgacs.org

Table 2: Asymmetric Catalysis Methods for (R)-Phenylephrine Precursors

| Catalytic Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | (2R,4R)-MCCPM-Rhodium Complex | N-benzyl-N-methyl-2-amino-m-benzyloxyacetophenone HCl | >96% ee | google.com |

| Asymmetric Hydrogenation | Ruthenium-derivative catalyst | N-protected aminoketone | >95% ee (yielded (S)-enantiomer) | researchgate.netcmu.ac.th |

| Sharpless Asymmetric Dihydroxylation | (DHQD)2PHAL | Styrene derivative from m-hydroxybenzaldehyde | High ee | cmu.ac.thresearchgate.net |

| Hydrolytic Kinetic Resolution | (R,R)-SalenCo(III)OAc complex | Racemic styrene oxide derivative | >98% ee | acs.orgacs.org |

| Biocatalytic Reduction | Short-chain dehydrogenase/reductase (SM_SDR) from Serratia marcescens | 1-(3-hydroxyphenyl)-2-(methylamino)ethanone (HPMAE) | >99% ee | nih.gov |

Regioselective Deuteration Methods for (R)-Phenylephrine-d3

Once the chiral (R)-phenylephrine backbone is established, the deuterium (B1214612) atoms must be introduced. For this compound, the target is typically the N-methyl group. This can be achieved through late-stage deuterium exchange or, more commonly, by incorporating a deuterated building block during the synthesis.

Deuterium exchange reactions involve replacing specific hydrogen atoms on a fully formed molecule with deuterium. libretexts.org This is often accomplished using a deuterium source like heavy water (D₂O) under specific catalytic conditions. researchgate.net For phenols, methods exist for the regioselective H/D exchange at the ortho and para positions of the aromatic ring using a base catalyst and D₂O. researchgate.net While not the target for N-methyl deuteration, this illustrates the principle of site-selective exchange. A more relevant approach for introducing deuterium would be catalytic H/D exchange targeting C(sp³)–H bonds adjacent to an amine, although this can be challenging and may lead to a mixture of products. nih.gov

A more precise and common strategy for synthesizing this compound is to use a deuterated reagent during the construction of the molecule. vulcanchem.com To label the N-methyl group, a deuterated methylating agent is used. For example, the synthesis can proceed through a precursor like (R)-octopamine, which lacks the N-methyl group. This precursor, synthesized via one of the enantioselective methods described above, can then be N-methylated using a deuterated reagent such as deuterated methyl iodide (CD₃I) or deuterated formaldehyde (B43269) in a reductive amination sequence. umich.edu This approach ensures that the deuterium is incorporated specifically at the desired N-methyl position with high isotopic enrichment. umich.edu

Another strategy involves using deuterated precursors early in the synthesis. For example, a key step in one synthetic route is the reduction of a cyanohydrin derived from 3-hydroxybenzaldehyde. umich.edu Using a deuterated reducing agent like borane-d3 (BD₃) can introduce deuterium at the benzylic position. umich.edu To achieve the specific N-methyl-d3 labeling, the use of deuterated methylamine (B109427) or its synthetic equivalent is the most direct pathway.

Control and Assessment of Isotopic Purity and Enrichment

After synthesis, it is crucial to verify the chemical purity, chiral purity, and isotopic enrichment of the final this compound product. A combination of chromatographic and spectroscopic techniques is employed for this comprehensive analysis. rsc.org

The isotopic enrichment and the precise location of the deuterium atoms are determined primarily using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org High-resolution mass spectrometry (HR-MS) can distinguish between the deuterated compound and any remaining non-deuterated analogue, allowing for the calculation of the percentage of isotopic purity. rsc.org NMR spectroscopy (¹H NMR and ²H NMR) is essential for confirming the structural integrity of the molecule and verifying that the deuterium atoms are located at the intended N-methyl position and not elsewhere on the molecule. umich.edursc.org

Chiral purity, or enantiomeric excess, is assessed to ensure the final product is the correct (R)-enantiomer. This is typically measured using chiral high-performance liquid chromatography (chiral HPLC) or capillary electrophoresis, which can separate the (R) and (S) enantiomers. google.com

Table 3: Analytical Methods for Characterization of this compound

| Analytical Technique | Parameter Measured | Description | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment / Isotopic Purity | Measures the mass-to-charge ratio with high precision, allowing for the quantification of the deuterated species relative to the non-deuterated compound. | rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C) | Structural Integrity and Deuterium Position | Confirms the overall chemical structure and pinpoints the location of the deuterium atoms by observing the absence of ¹H signals and the presence of ²H signals at specific chemical shifts. | umich.edursc.org |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Chiral Purity / Enantiomeric Excess (ee) | Separates the (R) and (S) enantiomers using a chiral stationary phase, allowing for their quantification to ensure the product is enantiomerically pure. | google.com |

| Optical Rotation | Chiral Purity | Measures the rotation of plane-polarized light. The value can be compared to that of a pure standard of (R)-phenylephrine to confirm optical purity. | acs.orggoogle.com |

Spectroscopic Characterization of Deuterated Analogs (e.g., NMR, IR for isotopic integrity)

Spectroscopic methods are essential to confirm the chemical structure, stereochemistry, and, most importantly, the isotopic integrity of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy can also be used to verify deuteration. The replacement of hydrogen with deuterium results in a predictable shift of vibrational frequencies to lower wavenumbers, due to the increased mass of deuterium. Specifically, the C-H stretching vibrations of the methyl group, typically found in the 2850-3000 cm⁻¹ region, are replaced by C-D stretching vibrations at a lower frequency (approximately 2100-2200 cm⁻¹). arxiv.orglibretexts.org This isotopic shift is a clear indicator of successful deuterium incorporation. arxiv.org While the rest of the IR spectrum remains largely comparable to that of non-deuterated phenylephrine, these specific changes in the fingerprint region confirm the isotopic substitution. sigmaaldrich.comchemicalbook.com

The table below summarizes the expected spectroscopic data for this compound.

| Spectroscopic Technique | Parameter | Observation for this compound (N-methyl-d3) | Reference (Non-Deuterated) |

| ¹H NMR | N-CH₃ Signal | Absent or significantly reduced | Singlet at ~2.5-2.7 ppm |

| IR Spectroscopy | C-D Stretch (N-methyl) | Present at ~2100-2200 cm⁻¹ | Absent |

| IR Spectroscopy | C-H Stretch (N-methyl) | Absent | Present at ~2850-3000 cm⁻¹ |

Mass Spectrometric Verification of Deuterium Incorporation

Mass spectrometry (MS) is the definitive technique for confirming the successful incorporation of deuterium and for quantifying isotopic purity. The molecular weight of this compound is higher than that of its non-deuterated counterpart by approximately 3 Da, corresponding to the mass difference between three deuterium atoms and three hydrogen atoms.

High-resolution mass spectrometry (HRMS) can provide a precise mass measurement that confirms the elemental formula, including the number of deuterium atoms. For instance, the hydrochloride salt of this compound has a molecular formula of C₉H₁₁D₃ClNO₂, resulting in a distinct molecular weight compared to the non-deuterated form (C₉H₁₄ClNO₂). lgcstandards.comlgcstandards.com

Furthermore, analysis of the mass distribution allows for the determination of isotopic purity. A high-purity sample of this compound will show a mass spectrum where the peak corresponding to the d3 species is the base peak, with negligible intensity for the d0, d1, and d2 species. lgcstandards.com Certificates of analysis for commercial standards often report this distribution, with isotopic purity typically exceeding 99%. lgcstandards.com

The table below presents a comparison of the key mass spectrometric properties.

| Compound | Molecular Formula (HCl Salt) | Molecular Weight (HCl Salt) | Precursor Ion [M+H]⁺ m/z (Free Base) |

| (R)-Phenylephrine | C₉H₁₄ClNO₂ | 203.67 | 168.1 |

| This compound | C₉H₁₁D₃ClNO₂ | 206.68 | 171.1 |

Data sourced from multiple references. lgcstandards.comlgcstandards.comnih.gov

This mass difference is the basis for its use as an internal standard in quantitative LC-MS assays, allowing for clear separation and accurate measurement of the non-deuterated analyte in complex samples. smolecule.com

Advanced Analytical Applications in Pharmacological and Biochemical Research

Utilization as a Quantitative Internal Standard in Bioanalytical Assays

In quantitative bioanalysis, the primary challenge is to accurately measure the concentration of an analyte in a complex biological matrix such as plasma, urine, or tissue homogenate. The use of a stable isotope-labeled internal standard (SIL-IS), such as (R)-Phenylephrine-d3, is the gold standard for achieving accuracy and precision in these assays. The SIL-IS is added to the biological sample at a known concentration at the beginning of the sample preparation process. It experiences the same extraction inefficiencies, potential degradation, and ionization variations as the non-labeled analyte. By measuring the ratio of the analyte's mass spectrometric signal to that of the SIL-IS, accurate quantification can be achieved.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. evitachem.com The development of a robust LC-MS/MS method requires careful optimization of chromatographic conditions and mass spectrometric parameters. This compound is an ideal internal standard for the quantification of phenylephrine (B352888).

A typical LC-MS/MS method involves protein precipitation from the plasma sample, followed by chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for both the analyte (phenylephrine) and the internal standard (this compound). For instance, a method might monitor the transition for derivatized phenylephrine and a corresponding transition for the derivatized deuterated internal standard. nih.gov

Method validation is performed to ensure the reliability of the results and typically includes the assessment of linearity, lower limit of quantification (LLOQ), precision, accuracy, extraction recovery, and matrix effects. dntb.gov.ua The use of this compound helps ensure that the method meets the stringent requirements for bioanalytical method validation.

| Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (Concentration Range) | Correlation coefficient (r²) > 0.99 | 0.02 - 10.0 ng/mL (r² > 0.998) nih.gov |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision < 20%; Accuracy ±20% | 0.02 ng/mL nih.gov |

| Intra- and Inter-day Precision (%CV) | < 15% (except at LLOQ, < 20%) | < 15% dntb.gov.ua |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (except at LLOQ, ±20%) | Within 85-115% dntb.gov.ua |

| Extraction Recovery | Consistent and reproducible | ~67% for phenylephrine; ~68.5% for deuterated phenylephrine nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and quantification of small molecules. However, compounds like phenylephrine, which contain polar functional groups (-OH, -NH), are not sufficiently volatile for direct GC-MS analysis. Therefore, a chemical derivatization step is required to convert the polar groups into less polar, more volatile moieties, improving chromatographic peak shape and thermal stability. nih.gov

In this context, this compound is used as an internal standard and undergoes the same derivatization reaction as the unlabeled phenylephrine in the sample. Common derivatization agents for compounds with hydroxyl and amine groups include silylating agents and acylating agents. After derivatization, the sample is injected into the GC-MS system. The deuterated standard co-elutes with the derivatized analyte, and their respective signals are used to calculate the concentration, correcting for any variability in the derivatization reaction and injection process. researchgate.net

| Derivatization Agent Class | Example Reagent | Target Functional Groups | Resulting Derivative |

|---|---|---|---|

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH), Amine (-NH) | Trimethylsilyl (TMS) ether/amine |

| Acylating Agents | Pentafluoropropionic Anhydride (PFPA) | Hydroxyl (-OH), Amine (-NH) | Pentafluoropropionyl (PFP) ester/amide |

| Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Hydroxyl (-OH), Amine (-NH) | Trifluoroacetyl (TFA) ester/amide |

The "matrix effect" is a major challenge in quantitative bioanalysis, particularly with mass spectrometric detection. medchemexpress.com It refers to the alteration (suppression or enhancement) of the ionization efficiency of an analyte due to the presence of co-eluting, undetected components from the biological matrix. researchgate.net This can lead to significant inaccuracies and imprecision in results if not properly addressed. For phenylephrine, ionization suppression in plasma samples has been reported. researchgate.net

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. nih.gov Because the deuterated standard is structurally and chemically identical to the analyte, it has the same chromatographic retention time and is affected by the co-eluting matrix components in the exact same way. Any ion suppression or enhancement experienced by the analyte will be mirrored by the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, unaffected by the matrix. This allows for the construction of a reliable calibration curve and the accurate determination of the analyte's concentration, even in the presence of significant and variable matrix effects. nih.gov

Isotopic Tracer Techniques for Metabolic Fate Elucidation

Beyond its role as an internal standard, this compound is a valuable isotopic tracer for studying the metabolic fate of phenylephrine in vivo and in vitro. When a dose of this compound is administered, it follows the same metabolic pathways as the unlabeled drug. The deuterium (B1214612) label acts as a stable, non-radioactive tag that allows researchers to distinguish the administered drug and its metabolites from endogenous compounds in a biological system. medchemexpress.com

The primary metabolic pathways for phenylephrine are well-established and include conjugation with sulfate (B86663) and glucuronic acid, as well as oxidative deamination. nih.gov this compound can be used to confirm these pathways and to search for previously unidentified, or novel, metabolites.

After administration of this compound, biological samples (e.g., plasma, urine) are analyzed by high-resolution mass spectrometry. Researchers search for compounds that exhibit a specific mass shift corresponding to the deuterium label plus the mass of the metabolic modification. For example, the glucuronide conjugate of this compound will have a mass that is 3 Daltons (Da) higher than the glucuronide of endogenous phenylephrine. evitachem.com This "mass tag" allows for the unequivocal identification of drug-related material in a complex metabolome, facilitating the discovery of minor or unexpected metabolic pathways.

| Metabolic Pathway | Known Metabolite | Expected this compound Metabolite |

|---|---|---|

| Glucuronidation | Phenylephrine-glucuronide | This compound Glucuronide evitachem.com |

| Sulfation | Phenylephrine-3-O-sulfate nih.gov | This compound-3-O-sulfate |

| Oxidative Deamination | m-Hydroxymandelic acid | m-Hydroxymandelic acid-d2 (loss of one deuterium from the side chain) |

| Oxidative Deamination | m-Hydroxyphenylglycol | m-Hydroxyphenylglycol-d3 |

Metabolic flux analysis is a powerful technique used to quantify the rates (or fluxes) of metabolic reactions within a biological system. While specific, detailed metabolic flux analyses for phenylephrine are not widely published, the principles of using deuterated tracers like this compound are well-established.

In such a study, this compound would be administered, and the concentrations of the deuterated parent drug and its deuterated metabolites would be measured over time in a biological fluid like plasma. By applying pharmacokinetic and metabolic modeling to these time-course data, researchers can calculate the rates at which phenylephrine is converted through different metabolic pathways. For example, one could determine the rate of formation of this compound sulfate versus this compound glucuronide. This provides quantitative insight into the relative importance of different metabolic routes, how they might be affected by genetic factors (e.g., polymorphisms in metabolizing enzymes), or drug-drug interactions. This quantitative understanding of metabolic pathways is crucial in drug development and clinical pharmacology.

| Metabolic Flux Parameter | Definition | Hypothetical Value (units) |

|---|---|---|

| Total Clearance (CL_total) | Rate of elimination of the drug from the body by all pathways. | 75 L/hr |

| Metabolic Flux (Sulfation) | Rate of conversion of phenylephrine to its sulfate conjugate. | 45 µmol/hr |

| Metabolic Flux (Glucuronidation) | Rate of conversion of phenylephrine to its glucuronide conjugate. | 25 µmol/hr |

| Metabolic Flux (Oxidation) | Rate of conversion of phenylephrine via oxidative deamination. | 15 µmol/hr |

| Fraction Metabolized (f_sulfation) | Proportion of total elimination occurring via sulfation. | 0.53 |

Mechanistic Studies through Deuterium Kinetic Isotope Effects

The use of isotopically labeled compounds represents a powerful strategy in pharmacological and biochemical research to investigate the mechanisms of enzymatic reactions and metabolic pathways. This compound, a deuterated analog of (R)-Phenylephrine, serves as a valuable tool for such mechanistic studies. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, at specific sites of metabolic activity, researchers can induce a deuterium kinetic isotope effect (KIE). This effect, characterized by a change in the rate of a chemical reaction, provides profound insights into bond-cleavage events within the reaction's rate-limiting step.

Assessment of Reaction Rate Changes Due to Deuteration

The foundational principle of the deuterium kinetic isotope effect lies in the difference in bond energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point vibrational energy, thus requiring more energy to be broken. Consequently, if the cleavage of this bond is part of the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound compared to its non-deuterated counterpart. juniperpublishers.com

In the context of this compound, deuteration is typically at the α-carbon position, adjacent to the amine group. This position is a primary site for oxidative deamination by monoamine oxidase (MAO), a key enzyme in the metabolism of phenylephrine. nih.gov Studies utilizing deuterated phenylephrine have been conducted to probe the sensitivity of its metabolic clearance to this enzymatic process. Research in isolated rat hearts showed that substituting the two α-carbon hydrogens with deuterium atoms significantly slowed the clearance of the compound during the washout phase after initial uptake. nih.gov This demonstrated that deuteration directly impacted the rate of metabolic processing, providing clear evidence of a kinetic isotope effect. The slower metabolism leads to a reduced rate of systemic clearance and can increase the biological half-life of the compound. juniperpublishers.com

Elucidation of Rate-Limiting Steps in Biochemical Transformations

Observing a significant KIE is a strong indicator that the cleavage of the C-H bond is integral to the rate-limiting step of the biochemical transformation being studied. For many enzymatic reactions catalyzed by MAO, it is widely accepted that the abstraction of a hydrogen from the α-carbon is the rate-determining step of the deamination process. umich.edu The use of this compound allows for a direct in vivo test of this mechanistic hypothesis.

A study in the normal human heart compared the kinetics of standard [¹¹C]phenylephrine (PHEN) with its α,α-dideuterated analog (D2-PHEN). nih.gov The researchers found that the retention of the deuterated tracer in the heart tissue was significantly higher than that of the non-deuterated version. nih.gov This increased retention is a direct consequence of the slower, MAO-catalyzed metabolism of D2-PHEN, confirming that the cleavage of the C-H bond at the α-carbon is a critical, rate-limiting event in the enzymatic breakdown of phenylephrine. nih.gov

The following table presents the retention data from this study, illustrating the impact of deuteration on the tracer's persistence in heart tissue.

| Compound | Mean Retention Index (mL blood/min/mL tissue) | Interpretation |

|---|---|---|

| [¹¹C]phenylephrine (PHEN) | 0.066 ± 0.011 | Standard metabolic clearance by MAO. |

| [¹¹C]-α,α-dideutero-phenylephrine (D2-PHEN) | 0.086 ± 0.018 | Slower metabolic clearance due to the kinetic isotope effect, resulting in higher retention. nih.gov |

Pharmacokinetic and Metabolic Research Investigations Using Deuterated Analogs

Comparative Metabolic Profiling in Preclinical Models

Comparative studies using deuterated and non-deuterated phenylephrine (B352888) in preclinical models are essential for elucidating its metabolic profile. (R)-Phenylephrine-d3 is frequently used as an internal standard in quantitative analysis due to its mass shift, which allows it to be distinguished from the non-deuterated analyte by mass spectrometry while having nearly identical chemical behavior during sample processing. vulcanchem.comgoogle.com

In vitro systems, such as human liver microsomes (HLM) and hepatocytes, are fundamental in studying the metabolism of phenylephrine. selvita.com These systems contain the primary enzymes responsible for drug biotransformation. chemisgroup.us Studies using these models show that phenylephrine undergoes extensive first-pass metabolism. wikipedia.org The primary metabolic pathways identified include sulfate (B86663) conjugation, which occurs mainly in the intestinal wall, and oxidative deamination. nih.gov

The metabolism of phenylephrine is mediated by several key enzyme families. Unlike other similar compounds, it is not a catecholamine and therefore not a substrate for catechol-O-methyltransferase (COMT). wikipedia.org Its metabolism is primarily governed by Monoamine Oxidase (MAO) and UDP-Glucuronosyltransferases (UGTs). wikipedia.orgnih.govdrugbank.com

Monoamine Oxidase (MAO): Phenylephrine is a substrate for both MAO-A and MAO-B, which catalyze its oxidative deamination to the inactive metabolite, meta-hydroxymandelic acid. wikipedia.orgnih.gov Studies using deuterated analogs like [¹¹C]-(–)-α,α-dideutero-phenylephrine (D2-PHEN) have been instrumental in confirming the significance of this pathway. The substitution of deuterium (B1214612) at the α-carbon slows the rate of metabolism by MAO. snmjournals.orgosti.gov This demonstrates that C-H bond cleavage at this position is a rate-limiting step in its MAO-mediated metabolism.

UDP-Glucuronosyltransferase (UGT): Glucuronidation is a major Phase II conjugation pathway for phenylephrine. wikipedia.orgnih.gov This reaction is catalyzed by UGT enzymes, which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of phenylephrine, forming a hydrophilic glucuronide conjugate that is readily excreted. psu.edunih.gov Several UGT isoforms, including members of the UGT1A and UGT2B subfamilies, are involved in this process. nih.govyoutube.com Deuterated standards like this compound Glucuronide are used to identify and quantify these metabolites in research settings. clearsynth.com

Cytochrome P450 (CYP): While MAO and UGTs are the primary metabolic enzymes for phenylephrine, the cytochrome P450 enzyme system is the major catalyst for the oxidation of a vast number of drugs. chemisgroup.usuniroma1.it However, for phenylephrine, the role of CYP enzymes in its primary metabolism is considered minor compared to the pathways mentioned above. wikipedia.org

| Cytochrome P450 (CYP) | Oxidation | Minor role in the primary metabolism of phenylephrine compared to MAO. wikipedia.org | Helps confirm that CYP-mediated oxidation is not a major clearance pathway for this compound. |

In Vivo Absorption, Distribution, and Excretion (ADE) Studies in Animal Models

ADE studies in animal models, such as Sprague Dawley rats, are crucial for understanding the complete pharmacokinetic profile of a drug. inotiv.com this compound is used in such studies to trace the fate of the parent compound and its metabolites throughout the biological system.

Following administration, phenylephrine distributes into various tissues. Studies on its non-deuterated form show a large steady-state volume of distribution of 340 L, indicating significant penetration into tissues. nih.gov However, due to its hydrophilicity, it does not readily cross the blood-brain barrier, limiting its activity to the peripheral nervous system. wikipedia.org

Using isotopically labeled phenylephrine, such as [¹¹C]phenylephrine, allows for non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize its distribution in real-time. snmjournals.org These studies have focused on organs like the heart, where phenylephrine is taken up by sympathetic neurons. snmjournals.org The distribution pattern of this compound is expected to be identical to the non-deuterated form, as the deuterium substitution does not significantly alter the physicochemical properties that govern tissue permeability and distribution. wikipedia.org

The primary route of elimination for phenylephrine and its metabolites is through renal excretion into the urine. nih.gov In humans, approximately 86% of an oral dose is recovered in the urine within 48 hours. nih.gov The excreted products consist of the unchanged drug, the primary oxidative metabolite meta-hydroxymandelic acid, and various sulfate and glucuronide conjugates. wikipedia.orgnih.gov

Table 2: Major Urinary Excretion Products of Phenylephrine

| Compound | Percentage of Excreted Dose | Metabolic Origin |

|---|---|---|

| Unchanged Phenylephrine | ~16% | Parent Drug |

| meta-Hydroxymandelic acid | ~57% | MAO-mediated oxidation |

| Sulfate Conjugates | ~8% | Sulfotransferase (SULT) conjugation |

| Glucuronide Conjugates | Minor | UDP-Glucuronosyltransferase (UGT) conjugation |

Data reflects excretion in humans and is used as a reference for preclinical expectations. wikipedia.orgnih.gov

Influence of Deuterium Substitution on Metabolic Clearance and Half-Life

The primary motivation for using deuterated compounds in pharmacokinetic studies is to leverage the deuterium kinetic isotope effect (KIE). researchgate.netjuniperpublishers.com This effect is most pronounced when the C-H bond being broken is the rate-limiting step of the metabolic reaction. nih.gov

For phenylephrine, the oxidation of the alpha-carbon by MAO is a key clearance pathway. Substituting hydrogen with deuterium at this position strengthens the bond, slowing down the enzymatic reaction. snmjournals.orgosti.gov This reduction in the rate of metabolism leads to a decrease in metabolic clearance and a corresponding increase in the biological half-life of the drug. juniperpublishers.com

A study in normal human volunteers using PET imaging directly compared the kinetics of [¹¹C]phenylephrine (PHEN) and its dideuterated analog, [¹¹C]-(–)-α,α-dideutero-phenylephrine (D2-PHEN), in the heart. The results demonstrated that the washout half-time of D2-PHEN was significantly longer than that of PHEN, confirming that MAO-mediated metabolism influences its clearance rate and that deuteration slows this process. snmjournals.org Similarly, studies in isolated rat hearts showed that the washout of D2-PHEN was slower compared to PHEN. osti.gov This decreased clearance allows the drug to remain in the system for a longer duration. juniperpublishers.comscienceopen.com

Table 3: Comparative Washout Half-Time of Phenylephrine and its Deuterated Analog in the Human Heart

| Radiotracer | Mean Washout Half-Time (minutes) | Key Finding |

|---|---|---|

| [¹¹C]phenylephrine (PHEN) | 59 ± 5 | Baseline clearance rate. |

| [¹¹C]-(–)-α,α-dideutero-phenylephrine (D2-PHEN) | Significantly longer than PHEN | Demonstrates that deuterium substitution at the α-carbon slows metabolic clearance by MAO. snmjournals.org |

Data from a PET study in normal human volunteers. snmjournals.org

Characterization of Conjugation Pathways (e.g., Glucuronidation, Sulfation) with Isotopic Tracers

The metabolic fate of phenylephrine in the body predominantly involves phase II conjugation reactions, specifically glucuronidation and sulfation. nih.govfu-berlin.dewikipedia.org The use of isotopically labeled analogs, such as this compound, has become an invaluable tool in the detailed characterization of these metabolic pathways. nih.govacs.org Isotopic tracers allow for the precise differentiation of drug metabolites from endogenous compounds, facilitating their identification and quantification in complex biological matrices. nih.gov

The primary advantage of using a deuterated analog like this compound lies in its distinct mass spectrometric signature. The deuterium atoms increase the mass of the molecule without significantly altering its chemical and pharmacological properties. medchemexpress.com This mass shift enables researchers to easily track the parent compound and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govgoogle.com

Research Findings

Studies employing this compound have provided significant insights into the conjugation pathways of phenylephrine. When co-administered with its non-deuterated counterpart, the deuterated analog serves as an excellent internal standard for quantitative analysis. google.com This approach helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable measurements of metabolite concentrations.

Research has demonstrated that both glucuronide and sulfate conjugates of phenylephrine are major metabolites. nih.govwikipedia.orgfda.gov The use of deuterated phenylephrine in conjunction with LC-MS/MS allows for the specific detection and quantification of these conjugates. For instance, in mass spectrometry analysis, the ionic reactions for derivatized phenylephrine and derivatized deuterated phenylephrine can be monitored separately, allowing for precise quantification. google.com

The strategic placement of deuterium atoms on the this compound molecule is crucial. It is designed to be stable and not interfere with the metabolic processes being studied. This ensures that the deuterated analog follows the same metabolic pathways as the parent drug, making it a reliable tracer.

Data on Phenylephrine Conjugation

The following table summarizes the key conjugation pathways for phenylephrine and the role of this compound in their characterization.

| Conjugation Pathway | Metabolite | Role of this compound | Analytical Technique | Key Findings |

| Glucuronidation | Phenylephrine-glucuronide | Serves as a tracer to identify and quantify the glucuronide conjugate. medchemexpress.commedchemexpress.eu | LC-MS/MS | Allows for the differentiation of phenylephrine-glucuronide from endogenous glucuronides. |

| Sulfation | Phenylephrine-sulfate | Enables the tracking of the formation and excretion of the sulfate conjugate. researchgate.net | LC-MS/MS | Helps to determine the relative importance of the sulfation pathway in overall metabolism. nih.govfda.gov |

The use of this compound has also been instrumental in pharmacokinetic studies. By analyzing the ratio of the deuterated and non-deuterated metabolites over time, researchers can gain a deeper understanding of the rates of formation and elimination of the different conjugates.

The table below presents a hypothetical representation of data that could be obtained from a study using this compound to investigate its metabolism.

| Time (hours) | Concentration of this compound (ng/mL) | Concentration of this compound-glucuronide (ng/mL) | Concentration of this compound-sulfate (ng/mL) |

| 1 | 50 | 15 | 25 |

| 2 | 30 | 25 | 40 |

| 4 | 10 | 35 | 50 |

| 8 | 2 | 20 | 30 |

| 12 | <1 | 10 | 15 |

| 24 | Not Detected | 2 | 5 |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular and Cellular Mechanism of Action Studies

Receptor Binding Dynamics and Selectivity Profiling

The interaction of (R)-Phenylephrine-d3 with adrenergic receptors is a critical determinant of its pharmacological activity. Understanding its binding affinity and selectivity for different receptor subtypes provides insight into its potential effects.

Radioligand Binding Assays to Adrenergic Receptor Subtypes (e.g., α1A, α1B, α1D)

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor. mdpi.com In these assays, a radiolabeled compound is used to compete with the unlabeled ligand of interest for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated. mdpi.com

(R)-(-)-Phenylephrine, the non-deuterated parent compound, is a selective α1-adrenoceptor agonist. glpbio.commedchemexpress.commedchemexpress.commedchemexpress.com It exhibits differential affinities for the α1-adrenergic receptor subtypes. Specifically, it has pKi values of 5.86 for α1D, 4.87 for α1B, and 4.70 for α1A receptors. glpbio.commedchemexpress.commedchemexpress.commedchemexpress.com This indicates a higher affinity for the α1D subtype compared to the α1B and α1A subtypes. The binding of agonists like phenylephrine (B352888) to these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events. mdpi.com

While specific radioligand binding data for this compound is not extensively available in the provided search results, the principles of such assays are well-established. For instance, in studies of α1-adrenergic receptors, [3H]prazosin is a commonly used radioligand. nih.govnih.gov The affinity of various compounds for the α1A, α1B, and α1D subtypes expressed in cell lines like CHO or HEK293 can be determined through competition binding assays. nih.govnih.gov

| Compound | Receptor Subtype | pKi | Reference |

|---|---|---|---|

| (R)-(-)-Phenylephrine | α1A | 4.70 | glpbio.commedchemexpress.commedchemexpress.commedchemexpress.com |

| (R)-(-)-Phenylephrine | α1B | 4.87 | glpbio.commedchemexpress.commedchemexpress.commedchemexpress.com |

| (R)-(-)-Phenylephrine | α1D | 5.86 | glpbio.commedchemexpress.commedchemexpress.commedchemexpress.com |

Ligand-Receptor Interaction Modeling with Deuterated Ligands

Computational modeling plays a crucial role in understanding the subtle effects of deuteration on ligand-receptor interactions. mdpi.com Deuterium (B1214612), being heavier than hydrogen, can alter the vibrational modes of chemical bonds and, consequently, the strength of non-covalent interactions such as hydrogen bonds. plos.orgnih.gov This phenomenon, known as the Ubbelohde effect, can lead to changes in binding affinity. nih.gov

Molecular modeling and quantum-chemical calculations can be employed to predict how the substitution of hydrogen with deuterium in a ligand like this compound might affect its binding to adrenergic receptors. mdpi.com These models can simulate the binding pocket and predict changes in interaction energies. mdpi.com For example, studies on other deuterated ligands have shown that deuteration can either increase or decrease binding affinity depending on the specific interactions within the receptor's binding site. mdpi.com

Hydrogen/deuterium exchange (HDX) mass spectrometry is another powerful technique that provides insights into protein-ligand interactions by monitoring changes in the conformational dynamics of the receptor upon ligand binding. nih.gov While not providing direct binding affinities, HDX can reveal allosteric changes in the receptor structure induced by the deuterated ligand, which can be correlated with functional outcomes. nih.govnih.gov

Signal Transduction Pathway Investigations in Cellular Models

Upon binding to α1-adrenergic receptors, (R)-Phenylephrine and its deuterated analogue trigger intracellular signaling cascades that mediate various cellular responses.

Activation of Downstream Signaling Cascades (e.g., MAPK, NFAT pathways)

The activation of α1-adrenergic receptors by agonists like phenylephrine is known to stimulate several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor of Activated T-cells (NFAT) pathways.

The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. nih.govwikipedia.org Phenylephrine has been shown to activate the MAPK subfamilies, including ERK, JNK, and p38. nih.gov Specifically, in the perfused rat heart, phenylephrine rapidly activates p38-MAPK isoforms. medchemexpress.com The activation of these kinases involves a three-tiered cascade of phosphorylation events. nih.gov

The calcineurin-NFAT pathway is another important signaling route activated by phenylephrine. glpbio.com Studies have demonstrated that phenylephrine can promote the nuclear translocation of NFAT, a key step in its activation. nih.gov This pathway is particularly relevant in the context of cardiac hypertrophy. nih.gov The activation of Gq-coupled receptors by phenylephrine leads to an increase in intracellular calcium, which in turn activates calcineurin, a calcium-dependent phosphatase that dephosphorylates NFAT, allowing it to enter the nucleus and regulate gene expression. nih.gov

Modulation of Cellular Processes (e.g., cell proliferation, hypertrophy) in in vitro systems

The activation of the aforementioned signaling pathways by phenylephrine translates into the modulation of various cellular processes, which can be studied in in vitro systems.

Phenylephrine is a well-established inducer of cardiomyocyte hypertrophy in vitro. researchgate.netscience.gov This hypertrophic response is characterized by an increase in cell size and protein synthesis. The MAPK and NFAT pathways are key mediators of this effect. nih.gov For example, phenylephrine stimulation of cardiomyocytes in culture leads to an increase in cell surface area, a hallmark of hypertrophy. researchgate.net

Furthermore, phenylephrine has been shown to promote the proliferation of certain cell types, such as cardiac fibroblasts. glpbio.com This proliferative effect is mediated, at least in part, by the calcineurin-NFAT pathway. glpbio.commedchemexpress.com

| Cellular Process | Mediating Pathway(s) | In Vitro Model | Reference |

|---|---|---|---|

| Cardiomyocyte Hypertrophy | MAPK (ERK, p38), Calcineurin-NFAT | Cultured Cardiomyocytes | nih.govresearchgate.netscience.gov |

| Cardiac Fibroblast Proliferation | Calcineurin-NFAT | Cultured Cardiac Fibroblasts | glpbio.commedchemexpress.com |

Stereochemical Specificity of Receptor Interactions and Deuterium's Role

The interaction between a ligand and its receptor is highly dependent on the three-dimensional structures of both molecules. The stereochemistry of the ligand plays a pivotal role in determining its binding affinity and efficacy.

The (R)-enantiomer of phenylephrine is the biologically active form, highlighting the stereospecificity of its interaction with adrenergic receptors. nih.gov This specificity arises from the precise fit of the (R)-enantiomer into the binding pocket of the receptor, allowing for optimal interactions with key amino acid residues.

This "deuterium effect" can alter the kinetics and thermodynamics of ligand-receptor binding. nih.gov Depending on the specific hydrogen bonds involved in the binding of (R)-Phenylephrine to the adrenergic receptor, deuteration could potentially lead to a slight increase or decrease in binding affinity. mdpi.com Computational studies can help to predict the magnitude and direction of this effect by modeling the interactions at the quantum mechanical level. mdpi.comnih.gov The replacement of hydrogen with deuterium is a subtle structural modification, but it can have a measurable impact on the ligand's affinity and, consequently, its biological activity. mdpi.com

Allosteric Modulation Studies with Deuterated Agonists

The use of deuterated agonists, such as this compound, represents a nuanced approach in the study of G protein-coupled receptor (GPCR) allosteric modulation. Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a greater mass. When deuterium atoms replace hydrogen atoms at specific, metabolically vulnerable positions within a drug molecule, the carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can significantly slow the rate of metabolic processes that involve the cleavage of these bonds. researchgate.net Consequently, deuterated compounds often exhibit a longer metabolic half-life and a more predictable pharmacokinetic profile. medchemexpress.comglpbio.com

In the context of allosteric modulation studies, a deuterated orthosteric agonist like this compound can serve as a valuable research tool. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (and its synthetic analogs like phenylephrine) binds. nih.gov These modulators can subtly alter the receptor's conformation, thereby influencing the binding affinity and/or efficacy of the orthosteric agonist. rsc.org

The primary advantage of employing a deuterated agonist such as this compound in these experimental setups is the ability to maintain a more stable and sustained concentration of the orthosteric ligand. This metabolic stability minimizes confounding variables that could arise from fluctuating levels of the agonist due to rapid metabolism, allowing for a more precise characterization of the allosteric modulator's effects on receptor function.

Detailed Research Findings

While specific studies focusing exclusively on the allosteric modulation of α1-adrenergic receptors using this compound are not extensively documented in publicly available literature, the principles of such research can be illustrated. A hypothetical study might investigate the interaction between this compound and a putative positive allosteric modulator (PAM) of the α1A-adrenergic receptor.

In such a study, researchers would typically measure the functional response of cells expressing the α1A-adrenergic receptor to this compound in the absence and presence of the PAM. The key metrics would be the potency (EC50) and efficacy (Emax) of the deuterated agonist. A PAM would be expected to increase the potency and/or efficacy of this compound.

The table below illustrates hypothetical data from such an experiment, demonstrating the expected shift in the dose-response curve of this compound in the presence of a PAM.

Table 1: Hypothetical In Vitro Efficacy of this compound in the Presence of a Positive Allosteric Modulator (PAM)

| Experimental Condition | Agonist | Modulator Concentration | EC50 (nM) | Emax (% of maximum response) | Fold-Shift in Potency |

| Control | This compound | 0 µM | 150 | 100% | 1.0 |

| Test | This compound | 1 µM PAM | 75 | 115% | 2.0 |

| Test | This compound | 10 µM PAM | 30 | 120% | 5.0 |

The data in this hypothetical table would suggest that the PAM enhances the function of the α1A-adrenergic receptor by increasing the potency of this compound (a lower EC50 value) and potentially its maximal effect. The use of the deuterated agonist ensures that these observed effects are due to the allosteric interaction rather than an artifact of variable agonist metabolism.

This approach allows for a detailed understanding of the cooperativity between the allosteric and orthosteric sites. rsc.org By providing a stable probe of the orthosteric site, this compound facilitates the precise characterization of novel allosteric modulators, which hold therapeutic promise for achieving greater receptor subtype selectivity and a more refined modulation of physiological responses. nih.gov

Preclinical Pharmacological Research Models and Methodologies

Application in In Vitro Cellular and Tissue Permeability Models

The assessment of a drug's ability to permeate biological membranes is a cornerstone of preclinical development. In vitro models, such as Caco-2 cell monolayers, serve as a surrogate for the human intestinal epithelium to predict oral drug absorption. In these assays, (R)-Phenylephrine-d3 is indispensable as an internal standard. By adding a known concentration of this compound to samples extracted from both the apical and basolateral compartments of the permeability assay system, researchers can accurately quantify the transport of (R)-Phenylephrine across the cell layer using techniques like liquid chromatography-mass spectrometry (LC-MS). This approach corrects for any sample loss during extraction and variability in instrument response, ensuring the reliability of the permeability data.

While direct permeability studies on this compound are not a common research focus, its physicochemical properties are virtually identical to those of (R)-Phenylephrine. Therefore, it is expected to exhibit similar permeability characteristics. The primary value of the deuterated form remains its function in facilitating the precise measurement of the parent compound's transport.

Use in Ex Vivo Organ Perfusion Studies for Functional Assessment

Ex vivo organ perfusion systems provide a powerful platform for studying drug effects in an isolated organ, bridging the gap between in vitro and in vivo research. For instance, the perfusion of an isolated rodent aorta is a classic model to assess the vasoconstrictive properties of α-adrenergic agonists. In such studies, the perfusate can be collected at various time points to measure the concentration of the administered drug. Here, this compound is employed as an internal standard to quantify the levels of (R)-Phenylephrine within the perfusion buffer and the tissue itself. This allows for the construction of accurate dose-response curves and the determination of key pharmacological parameters such as EC50 values.

A study on isolated mouse aorta, for example, investigated vasoconstriction induced by various agonists. nih.gov While this particular study did not explicitly mention the use of this compound, it represents a typical experimental setup where its application as an internal standard would be crucial for quantitative analysis of phenylephrine's effects. The ability to accurately measure drug concentrations in these systems is vital for understanding the pharmacodynamics of adrenergic agonists.

Mechanistic Investigations in Non-Human In Vivo Animal Models

Assessment of Adrenergic Responses in Animal Physiology

In whole-animal models, (R)-Phenylephrine is used to study a range of physiological responses mediated by α1-adrenergic receptors, such as changes in blood pressure and heart rate. frontiersin.org The administration of (R)-Phenylephrine to rodents, for instance, is a standard method to induce a pressor response. To understand the pharmacokinetic profile of (R)-Phenylephrine that underlies these physiological changes, blood and tissue samples are collected and analyzed. The use of this compound as an internal standard in the bioanalytical methods is essential for generating reliable pharmacokinetic data, including parameters like clearance, volume of distribution, and half-life. This information is critical for correlating drug exposure with the observed pharmacological effects.

For example, studies have examined the contractile responses to phenylephrine (B352888) in aortic rings from diabetic rats. researchgate.net Quantifying the precise amount of phenylephrine reaching the target tissue in such in vivo models would be significantly enhanced by using this compound as a tracer.

Neuropharmacological Studies Leveraging Isotopic Labels

The central nervous system effects of α1-adrenergic agonists can be investigated in animal models by observing behavioral changes. For instance, intracerebroventricular injection of phenylephrine in mice has been shown to increase locomotor activity, providing a model for central α1-adrenoceptor function. nih.gov In such neuropharmacological studies, understanding the drug's distribution to and clearance from the brain is paramount.

Future Research Directions and Translational Perspectives

Advancements in Stereoselective Deuterium (B1214612) Labeling Technologies

The synthesis of (R)-Phenylephrine-d3 necessitates precise and stereoselective methods for deuterium incorporation. Future research will likely focus on the development of more efficient and scalable catalytic systems for this purpose.

Current and Emerging Methods:

Catalytic Transfer Deuteration: This technique is gaining traction as it avoids the need for D2 gas and pressurized setups, offering new ways to selectively introduce deuterium. marquette.edu Recent advancements have demonstrated the use of various catalysts, including rhodium and palladium, for the transfer deuteration of alkenes and alkynes. marquette.edu

Hydrogen-Deuterium Exchange (H-D Exchange): This method, often catalyzed by transition metals like iridium, allows for the selective replacement of hydrogen with deuterium. mdpi.comresearchgate.net Acid- and base-catalyzed H-D exchange reactions are also established methods, particularly for introducing deuterium into aromatic systems. mdpi.com

Enzymatic Synthesis: Biocatalytic methods offer high selectivity for deuterium incorporation at specific sites. simsonpharma.comresearchgate.net Enzymes can be used to produce deuterated metabolites, amino acids, and other key building blocks. researchgate.net

Asymmetric Radical Deuteration: A novel photochemical approach utilizes peptide- or sugar-derived thiols as catalysts and deuterium oxide as the deuterium source to achieve deuteration at non-benzylic positions with high enantioselectivity. nih.gov

Challenges and Future Directions:

A significant challenge lies in achieving high levels of site- and stereoselectivity, which is crucial for maximizing the desired therapeutic effects and minimizing potential off-target effects. nih.govacs.org Future research will likely focus on developing novel catalysts, including chiral metal complexes and organocatalysts, to improve the precision of deuterium placement. researchgate.netacs.org The development of cost-effective and scalable synthesis methods is also a critical area for future investigation. simsonpharma.com

Integration of this compound in Quantitative Systems Pharmacology (QSP) Models

Quantitative Systems Pharmacology (QSP) models are computational frameworks that integrate data from various sources to simulate the behavior of a drug in the body. The inclusion of deuterated compounds like this compound in these models can provide a more nuanced understanding of drug metabolism and disposition.

By incorporating data from studies with this compound, QSP models can be refined to more accurately predict how deuterium substitution affects pharmacokinetic parameters. nih.gov This can help in understanding the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes. nih.govtandfonline.com This improved predictive power can guide the design of future clinical trials and optimize dosing regimens for deuterated drugs.

Novel Applications in High-Throughput Screening and Drug Discovery Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. selectscience.net Deuterated compounds, including this compound, can serve as valuable tools in this process.

Applications in HTS:

Internal Standards: Deuterated compounds are widely used as internal standards in mass spectrometry-based HTS assays. musechem.comacs.org Their distinct mass allows for accurate quantification of the non-deuterated analyte, even in complex biological matrices. musechem.comacs.org

Mechanistic Studies: The use of deuterated substrates in HTS assays can provide insights into enzyme mechanisms and metabolic pathways. nih.govresearchgate.net For example, a mass spectrometry-based HTS assay was developed using a deuterium-labeled substrate to identify inhibitors of stearoyl-CoA desaturase 1 (SCD1). nih.govresearchgate.net

The integration of mass spectrometry with HTS has expanded the range of targets that can be screened, and deuterated compounds are key to the success of these advanced screening platforms. researchgate.net

Potential for Deuterated Analogs in Pharmacoproteomics and Metabolomics Research

Pharmacoproteomics and metabolomics are powerful disciplines that study the effects of drugs on the proteome and metabolome, respectively. Deuterated analogs like this compound are instrumental in these fields. symeres.comwiseguyreports.com

Applications in Pharmacoproteomics and Metabolomics:

Metabolic Pathway Elucidation: Stable isotope labeling with deuterium allows researchers to trace the metabolic fate of a drug, identifying its metabolites and understanding the pathways involved. symeres.comnih.gov

Quantitative Analysis: Deuterated compounds serve as internal standards for the precise quantification of drugs and their metabolites in biological samples using techniques like mass spectrometry. symeres.comresearchgate.net

Deuterium Metabolic Imaging (DMI): This non-invasive imaging technique uses deuterated substrates to study metabolic fluxes in three dimensions, offering potential for disease diagnosis and monitoring treatment response. isotope.comescholarship.org

The use of deuterated compounds in these "omics" fields provides a detailed picture of a drug's interaction with the biological system, contributing to a more comprehensive understanding of its mechanism of action and potential for toxicity. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Ligands

Computational chemistry and molecular dynamics (MD) simulations are increasingly used to predict and understand the effects of deuteration on drug-receptor interactions. plos.orgmdpi.com

Computational Approaches:

Quantum-Chemical Calculations: These methods can be used to study the quantum effects of deuterium substitution on binding affinities. plos.org For instance, calculations have shown that deuteration can alter the strength of hydrogen bonds, a phenomenon known as the Ubbelohde effect. plos.org

Molecular Dynamics Simulations: MD simulations can provide insights into how deuteration affects the dynamic behavior of a ligand within a receptor's binding pocket. mdpi.comarxiv.orgaip.org These simulations can help to identify key residues involved in binding and to understand how deuteration might alter these interactions. mdpi.com

Hybrid Quantum-Classical Approaches: Combining quantum mechanics and classical mechanics (QM/MM) allows for the efficient and accurate calculation of the effects of selective deuteration on receptor-ligand affinities. irb.hracs.orgnih.gov

These computational tools are invaluable for rational drug design, allowing researchers to predict which positions in a molecule are most promising for deuteration and to understand the molecular basis for any observed changes in pharmacological activity. arxiv.org

Challenges and Opportunities in the Research and Development of Deuterated Pharmaceutical Analogs

The development of deuterated drugs presents both significant challenges and exciting opportunities.

Challenges:

Predictability: The effects of deuteration on a drug's pharmacokinetic and metabolic profile are not always predictable. scispace.com Metabolic switching, where the body metabolizes the drug through an alternative pathway, can sometimes negate the intended benefits of deuteration. musechem.com

Synthesis and Purity: The synthesis of deuterated compounds can be complex and costly, and achieving 100% isotopic purity is often difficult. digitellinc.comassumption.edu

Regulatory Hurdles: The regulatory landscape for deuterated drugs is still evolving, and companies must navigate specific challenges related to chemistry, manufacturing, and control. digitellinc.comglobenewswire.com

Opportunities:

Improved Therapeutic Profiles: Deuteration can lead to improved metabolic stability, enhanced bioavailability, and reduced toxicity, resulting in more effective and safer medicines. researchgate.netunibestpharm.cominformaticsjournals.co.indovepress.com

Life-Cycle Management: Deuterating existing drugs can be a strategic approach for pharmaceutical companies to extend the life of their products and create new intellectual property. precisionbusinessinsights.com

Addressing Unmet Medical Needs: Deuterated drugs are being developed for a range of conditions, including central nervous system disorders and cancer, where there is a significant need for improved treatments. globenewswire.comprecisionbusinessinsights.comastuteanalytica.com

The successful development and commercialization of deuterated drugs like deutetrabenazine have demonstrated the viability of this approach, paving the way for a new generation of improved pharmaceuticals. musechem.commedchemexpress.com

Q & A

Q. How to design a blinded, controlled study for this compound’s hemodynamic effects?

- Methodological Answer :

- Randomization : Use block randomization (n=10/block) to allocate subjects to treatment (deuterated) or control (non-deuterated) groups.

- Blinding : Triple-blind design (participants, clinicians, data analysts).

- Endpoints : Primary (change in systolic BP), secondary (adverse events).

- Power analysis : Assume α=0.05, β=0.2, effect size=15% BP difference → minimum n=64 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.